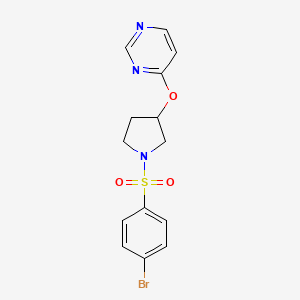

![molecular formula C15H25NO4 B2480133 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid CAS No. 1250996-34-9](/img/structure/B2480133.png)

8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique structure and potential utility in synthesizing biologically active molecules. It serves as a building block for the development of various heterocyclic compounds, which can be used in the search for new therapeutic agents.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves general procedures that enable the preparation of spirocyclic 3-oxotetrahydrofurans, which are crucial for creating other potential biologically active heterocyclic compounds. A specific example includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products through a reaction that highlights the compound's reactivity and potential for further chemical transformations (Moskalenko & Boev, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds, such as enantiomers of cyclic α-amino acids derived from this compound, has been analyzed using X-ray diffraction. These studies reveal the conformational aspects of the molecule, including the arrangement of atoms and the spatial orientation that plays a crucial role in its reactivity and interactions with other molecules (Żesławska, Jakubowska, & Nitek, 2017).

Chemical Reactions and Properties

The compound's chemical properties facilitate its involvement in a variety of chemical reactions, such as those leading to the formation of biologically active compounds. For example, the application of NMR spectroscopy has been used to assign the absolute configurations of related compounds, demonstrating the compound's utility in synthesizing complex molecules with defined stereochemistry (Jakubowska et al., 2013).

科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Evaluation of Radioligands : A study by Tian et al. (2020) discussed the synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. They exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. One compound demonstrated potential as a brain imaging agent for σ1 receptors after radiolabeling and biodistribution studies in mice (Tian et al., 2020).

Muscarinic Agonists for Antidementia Drugs : Tsukamoto et al. (1993) synthesized a series of spirooxazolidine-2,4-dione derivatives, related to a known M1 agonist, to evaluate as cholinergic agents. Some compounds showed affinity for M1 receptors and reversed scopolamine-induced impairment in mice, suggesting potential as muscarinic agonists for antidementia drugs (Tsukamoto et al., 1993).

Anticonvulsant Properties : Kamiński et al. (2014) reported the synthesis and anticonvulsant properties of various spiro compounds, including 8-azaspiro[4.5]decane-7,9-diones. They identified compounds effective in animal models of epilepsy, with some showing protection against both MES and scPTZ seizures (Kamiński et al., 2014).

Chemical Modifications and Biological Effects

Modification for Therapeutic Activity : Badger et al. (1990) studied SK&F 105685, a novel azaspirane, which showed therapeutic activity in rat models of autoimmune disease. The study demonstrated the induction of non-specific suppressor cells, hinting at its potential therapeutic mechanisms (Badger et al., 1990).

Therapeutic Effects in Autoimmune Diseases : In a related study, the therapeutic effects of SK&F 105685 in rat models of arthritis and its potential to modify disease outcome were explored, showing its potential as an anti-arthritic agent (Badger et al., 1993).

Effects on Renal Allograft Rejection : Fan et al. (1993) investigated the effects of SKF 105685 on renal allograft rejection in rats, finding substantial amelioration. The compound seemed to induce suppressor activity and affect eicosanoid production, contributing to its beneficial effects (Fan et al., 1993).

特性

IUPAC Name |

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-7-15(8-10-16)6-4-5-11(15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACOCSGNAPWKKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCC2C(=O)O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

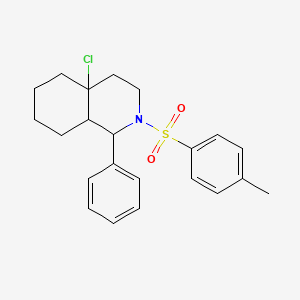

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2480053.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)

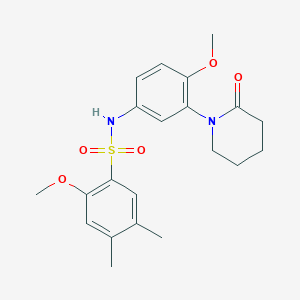

![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)